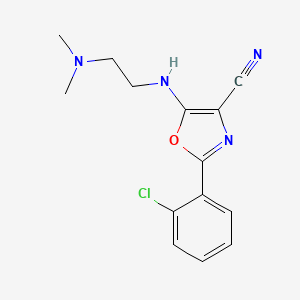
2-(2-Chlorophenyl)-5-((2-(dimethylamino)ethyl)amino)oxazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chlorophenyl)-5-((2-(dimethylamino)ethyl)amino)oxazole-4-carbonitrile is a synthetic organic compound that belongs to the class of oxazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-5-((2-(dimethylamino)ethyl)amino)oxazole-4-carbonitrile typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the oxazole ring with a 2-chlorophenyl group.
Attachment of the dimethylaminoethyl group: This is usually done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
2-(2-Chlorophenyl)-5-((2-(dimethylamino)ethyl)amino)oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce various substituted derivatives.
科学研究应用
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studying its effects on biological systems.
Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: The compound might find applications in the development of new materials or as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of 2-(2-Chlorophenyl)-5-((2-(dimethylamino)ethyl)amino)oxazole-4-carbonitrile would depend on its specific interactions with molecular targets. These could include:
Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, altering their activity.
Modulation of signaling pathways: It could influence cellular signaling pathways, leading to various biological effects.
Interference with DNA or RNA: The compound might interact with genetic material, affecting gene expression or replication.
相似化合物的比较
Similar Compounds
2-(2-Chlorophenyl)oxazole: A simpler derivative with similar structural features.
5-((2-(Dimethylamino)ethyl)amino)oxazole-4-carbonitrile: Another derivative with a different substitution pattern.
Uniqueness
2-(2-Chlorophenyl)-5-((2-(dimethylamino)ethyl)amino)oxazole-4-carbonitrile is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
生物活性
The compound 2-(2-Chlorophenyl)-5-((2-(dimethylamino)ethyl)amino)oxazole-4-carbonitrile (CAS Number: 613651-54-0) is a substituted oxazole derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer applications. This article delves into its biological activity, synthesizing various research findings and case studies.
- Molecular Formula : C₁₄H₁₅ClN₄O
- Molecular Weight : 290.75 g/mol
- Structure : The compound features a chlorophenyl group, a dimethylaminoethyl side chain, and a carbonitrile functional group attached to an oxazole ring.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. A study highlighted the potential of substituted oxazoles in treating inflammation-related disorders, suggesting that this compound could inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory processes .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
-
Mechanism of Action :
- The compound is believed to exert its effects by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This mechanism is similar to other known anticancer agents that target microtubule dynamics .
- Docking studies have shown that the compound may interact with key proteins involved in cancer cell proliferation, such as the Epidermal Growth Factor Receptor (EGFR) .
- In Vitro Studies :
- Case Studies :
Antioxidant Activity
In addition to its anti-inflammatory and anticancer properties, this compound may possess antioxidant capabilities. Research on related compounds has indicated that they can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and promoting overall health .
Summary Table of Biological Activities
属性
IUPAC Name |
2-(2-chlorophenyl)-5-[2-(dimethylamino)ethylamino]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c1-19(2)8-7-17-14-12(9-16)18-13(20-14)10-5-3-4-6-11(10)15/h3-6,17H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLQDZBCTVIYMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=C(N=C(O1)C2=CC=CC=C2Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














